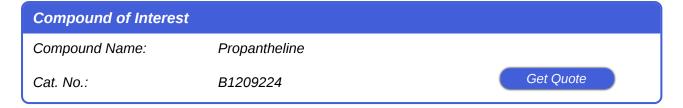


Propantheline: A Technical Guide to Solubility for Pharmaceutical Research

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of **propantheline**, a synthetic quaternary ammonium compound. As an antimuscarinic agent, **propantheline** bromide is utilized in the treatment of conditions such as hyperhidrosis, gastrointestinal spasms, and urinary incontinence[1][2]. Understanding its solubility in both aqueous and organic media is critical for formulation development, bioavailability, and the design of effective drug delivery systems. This guide synthesizes available quantitative and qualitative data, outlines standard experimental protocols for solubility determination, and visualizes the drug's mechanism of action.

Solubility Profile of Propantheline Bromide

Propantheline is most commonly available as **propantheline** bromide. This salt form significantly influences its solubility characteristics, particularly in polar solvents. The available data, both qualitative and quantitative, are summarized below.

Quantitative Solubility Data

The following table presents the experimentally determined solubility of **propantheline** bromide in water and various organic solvents. It is important to note that experimental conditions, such as temperature and pH, can influence these values.



| Solvent | Solubility | Method/Notes | Source(s) |
|------------------------------|--|---|-----------|
| Water | ≥ 100 mg/mL (at 21°C) | - | [3] |
| ≥ 60.7 mg/mL | - | [4] | |
| 50 mg/mL | Requires sonication to aid dissolution | [5] | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Hygroscopic DMSO can impact solubility; use newly opened solvent | |
| ≥ 64.1 mg/mL | - | | - |
| Ethanol (EtOH) | ≥ 59.6 mg/mL | - | - |
| Ethanol (96%) | Very Soluble | - | |
| Methanol | Very Soluble | - | |
| Chloroform | Very Soluble | - | |
| Methylene Chloride | Very Soluble | - | |
| Acetone | Practically Insoluble | - | |
| Ethyl Acetate | Practically Insoluble | - | _ |
| Ether | Practically Insoluble | - | _ |
| Benzene | Practically Insoluble | - | _ |

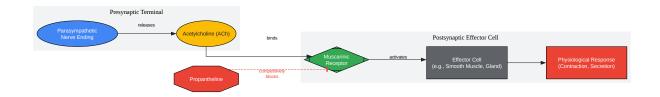
The term "Very Soluble" generally implies that less than 1 part of solvent is required to dissolve 1 part of solute. "Practically Insoluble" typically means more than 10,000 parts of solvent are needed.

Mechanism of Action: Antimuscarinic Activity

Propantheline functions as a competitive antagonist of acetylcholine at muscarinic receptors located on the effector cells of the parasympathetic nervous system, such as smooth muscle



and exocrine glands. It may also exert a direct relaxing effect on smooth muscle. By blocking the binding of acetylcholine, **propantheline** inhibits nerve impulses, leading to reduced gastrointestinal motility, decreased gastric acid and sweat secretion, and relaxation of bladder muscles.



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Propantheline's competitive antagonism at the muscarinic receptor.

Experimental Protocol: Solubility Determination

The equilibrium solubility of a compound is most reliably determined using the shake-flask method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.

Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of **propantheline** bromide in a specific solvent at a controlled temperature.

Materials:

- Propantheline Bromide (pure solid)
- Selected Solvent (e.g., Water, Ethanol, DMSO)
- Sealed containers (e.g., glass vials with screw caps)
- Temperature-controlled agitator (e.g., orbital shaker, shaking water bath)
- Centrifuge

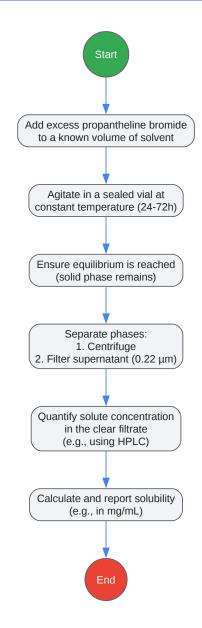


- Syringe filters (chemically inert, e.g., PTFE, 0.22 μm pore size)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution: An excess amount of solid propantheline bromide is added to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: The vials are placed in a temperature-controlled shaker and agitated for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature must be kept constant and accurately recorded.
- Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is commonly achieved by centrifuging the vial at high speed, followed by careful filtration of the supernatant through a syringe filter to remove any remaining solid particles.
- Quantification: The clear, saturated filtrate is then diluted with an appropriate solvent. The
 concentration of propantheline in the diluted sample is determined using a validated
 analytical method, such as HPLC with UV detection. A calibration curve prepared from
 standard solutions of known concentrations is used for accurate quantification.
- Data Reporting: The solubility is calculated based on the measured concentration and the dilution factor. It is typically reported in units of mg/mL or mol/L at the specified temperature.





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Generalized workflow for the shake-flask solubility determination method.

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